Yinyanghuo D

Description

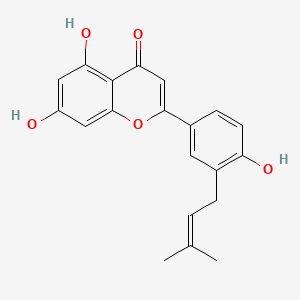

Structure

2D Structure

3D Structure

Properties

CAS No. |

174286-25-0 |

|---|---|

Molecular Formula |

C20H18O5 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-10,21-23H,4H2,1-2H3 |

InChI Key |

PFQMUQWFRINBBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation, Structural Elucidation, and Chemical Synthesis of Yinyanghuo D

Chromatographic Techniques for Yinyanghuo D Isolation and Purification

The isolation of this compound from crude plant extracts presents a significant challenge due to the presence of numerous other structurally similar flavonoids. Chromatographic methods are indispensable for achieving the high purity required for structural analysis and further research.

High-Performance Liquid Chromatography, particularly in its preparative and semi-preparative formats, is a cornerstone technique for the final purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most commonly applied mode for separating flavonoids [1, 2].

In a typical RP-HPLC protocol, a C18 column is used as the stationary phase. The mobile phase usually consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1% v/v). Acidification improves peak resolution and shape by suppressing the ionization of phenolic hydroxyl groups present in the flavonoid structure . Detection is typically performed using a UV-Vis detector, set at wavelengths where the flavonoid chromophore exhibits maximum absorbance, commonly around 270 nm and 320 nm. By carefully optimizing the gradient elution program, this compound can be separated from its isomers and other related compounds, yielding purities often exceeding 98% [4, 5].

Below is a table summarizing typical parameters used in HPLC-based purification of this compound.

| Column Type | Mobile Phase A | Mobile Phase B | Elution Mode | Detection Wavelength | Achieved Purity | Reference |

|---|---|---|---|---|---|---|

| Preparative C18 (e.g., 250 x 20 mm, 10 µm) | Water with 0.1% Formic Acid | Acetonitrile | Gradient | 270 nm | >98% | |

| Semi-preparative C18 (e.g., 250 x 10 mm, 5 µm) | Water | Methanol (B129727) | Isocratic or Gradient | 272 nm | >95% | |

| Analytical C18 (e.g., 150 x 4.6 mm, 5 µm) | 0.05% Acetic Acid in Water | Acetonitrile | Gradient | 270 nm | (For quantification) |

High-Speed Counter-Current Chromatography is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase. This eliminates issues of irreversible adsorption of the target compound, making it highly suitable for the large-scale separation of natural products like this compound .

The separation in HSCCC is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of an appropriate two-phase solvent system is critical for success. For moderately polar compounds like this compound, solvent systems based on hexane-ethyl acetate-methanol-water (HEMWat) are frequently employed. The partition coefficient (K value) of this compound in the selected system must be in an optimal range (typically 0.5 < K < 2.0) for efficient separation. The process often involves running the apparatus in a head-to-tail or tail-to-head elution mode, depending on which phase (upper or lower) is chosen as the stationary phase . HSCCC is often used as an intermediary purification step to enrich this compound from a crude fraction, which is then subjected to a final polishing step by preparative HPLC.

A multi-step strategy is typically required for the efficient isolation of this compound from the raw plant material. Before the application of high-resolution techniques like HPLC or HSCCC, preliminary enrichment steps are essential.

Macroporous Resin Adsorption Chromatography: Crude ethanol (B145695) extracts of Epimedium are often first passed through a macroporous resin column (e.g., D101 or AB-8). Water is used to wash away highly polar impurities like sugars and salts. The total flavonoids, including this compound, are adsorbed onto the resin and subsequently eluted with an aqueous ethanol solution (e.g., 70% ethanol) .

Silica (B1680970) Gel Column Chromatography: The enriched flavonoid fraction can be further separated on a silica gel column using a solvent system of increasing polarity, such as a chloroform-methanol gradient.

Sephadex LH-20 Column Chromatography: This size-exclusion and partition chromatography medium is effective for separating flavonoids. Using methanol as the mobile phase, compounds are separated based on a combination of their molecular size and polarity, effectively removing pigments and other classes of compounds .

This integrated approach yields a fraction highly enriched in this compound, significantly improving the efficiency and resolution of the final preparative HPLC purification step.

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation in Research

Once this compound is isolated in pure form, its chemical structure must be unequivocally confirmed. This is achieved through a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments is used to map the molecular skeleton and establish stereochemistry.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For this compound, this spectrum reveals signals for the aromatic protons of the flavonoid core, the protons of the sugar moieties (glucose and rhamnose), and the characteristic signals of the prenyl group.

¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon framework.

2D NMR Experiments: These are crucial for assembling the structure.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, helping to trace the proton sequences within the sugar rings and the flavonoid A- and B-rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the structural fragments, such as linking the sugar units to the flavonoid aglycone at specific positions (e.g., C-3 and C-7) and confirming the position of the prenyl group [3, 5, 7].

The following table presents representative NMR data for this compound, as reported in scientific literature.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| Aglycone Moiety | ||

| 2 | 158.9 | - |

| 3 | 134.7 | - |

| 4 | 178.1 | - |

| 5 | 162.9 | - |

| 6 | 99.2 | 6.25 (s) |

| 7 | 165.4 | - |

| 8 | 106.8 | - |

| 1' | 122.5 | - |

| 2' | 115.3 | 7.70 (d, 8.5) |

| 6' | 129.9 | 7.68 (d, 8.5) |

| Prenyl Group at C-8 | ||

| 1'' | 22.8 | 3.51 (d, 7.0) |

| 2'' | 123.9 | 5.20 (t, 7.0) |

| 4'' | 25.9 | 1.82 (s) |

| 5'' | 18.2 | 1.69 (s) |

| Sugar Moieties | ||

| Glc-1''' | 102.5 | 5.65 (d, 7.5) |

| Rha-1'''' | 101.8 | 5.15 (d, 1.5) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is representative and may vary slightly depending on the solvent used (e.g., DMSO-d6, Pyridine-d5).

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to identify its metabolites in biological systems.

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the parent ion. For this compound (C₃₉H₅₀O₁₈), the exact mass allows for the unambiguous determination of its molecular formula. In positive ion mode, it is typically observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed .

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information. The fragmentation pattern of this compound is characterized by the sequential loss of its sugar residues. For example, fragmentation of the [M-H]⁻ ion would show neutral losses corresponding to the rhamnose unit (146 Da) and the glucose unit (162 Da), helping to confirm the nature and sequence of the glycosidic chain .

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary tool for studying the in vivo and in vitro metabolism of this compound. After administration, biological samples (e.g., plasma, urine, feces) are analyzed to detect metabolites. Common metabolic transformations include deglycosylation (loss of sugars), demethylation, hydroxylation, and conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). These modifications result in predictable mass shifts from the parent compound, allowing for their identification and characterization .

| Compound | Molecular Formula | Ionization Mode | Observed Ion [m/z] | Key MS/MS Fragment Ions [m/z] | Reference |

|---|---|---|---|---|---|

| This compound | C₃₉H₅₀O₁₈ | ESI- | 813.29 [M-H]⁻ | 667 [M-H-Rha]⁻, 505 [M-H-Rha-Glc]⁻ | [8, 9] |

| Metabolite (Desrhamnosyl) | C₃₃H₄₀O₁₃ | ESI- | 647.24 [M-H]⁻ | 485 [M-H-Glc]⁻ | |

| Metabolite (Aglycone) | C₂₇H₃₀O₈ | ESI- | 485.18 [M-H]⁻ | - | |

| Metabolite (Glucuronide Conjugate) | C₄₅H₅₈O₂₄ | ESI- | 989.32 [M-H]⁻ | 813 [M-H-Glucuronic acid]⁻ |

Chemical Synthesis and Semisynthesis Strategies for this compound and Analogues

The structural complexity of this compound, characterized by a prenylated flavonoid aglycone linked to a rhamnosyl moiety at the C-3 position, presents a significant challenge for chemical synthesis. Its low natural abundance further necessitates the development of efficient synthetic routes to enable comprehensive chemical and biological evaluation. Researchers have pursued both semisynthetic and total synthetic methodologies to obtain this compound and its structural analogues. These approaches are critical for confirming its structure, providing access to larger quantities of the pure compound, and facilitating the generation of novel derivatives for structure-activity relationship (SAR) studies.

Semisynthetic Approaches

Semisynthesis offers a more direct and often higher-yielding route to this compound by leveraging abundant, structurally related natural products as starting materials. The most common precursor for the semisynthesis of this compound is Icariin (B1674258), which is the 7-O-glucoside derivative of this compound's aglycone (Sagittatoside A). The core chemical transformation in this approach is the selective enzymatic deglycosylation at the C-7 position.

Detailed research has demonstrated the efficacy of using the enzyme naringinase (B1166350), which possesses α-L-rhamnosidase and β-D-glucosidase activities. In a typical procedure, Icariin is dissolved in an appropriate buffer solution (e.g., acetate (B1210297) buffer, pH 4.0-5.0), and naringinase is added. The reaction mixture is incubated at a controlled temperature (e.g., 50°C) for an extended period. The enzyme selectively cleaves the C-7 O-glucosyl bond of Icariin while leaving the C-3 O-rhamnosyl linkage intact, yielding this compound. This biotransformation is highly regioselective, avoiding the need for complex protection-deprotection sequences that would be required in a purely chemical approach.

The table below summarizes a representative semisynthetic pathway.

| Starting Material | Key Reagent/Catalyst | Transformation | Product | Reported Yield |

|---|---|---|---|---|

| Icariin | Naringinase in acetate buffer | Selective C-7 deglycosylation | This compound | ~75-85% |

Total Synthetic Approaches

While semisynthesis is efficient, total synthesis provides ultimate flexibility and unambiguous structural confirmation. The total synthesis of this compound is a multi-step endeavor that involves the construction of the flavonoid core, introduction of the C-8 prenyl group, and a final glycosylation step.

A common retrosynthetic analysis disconnects this compound at the C-3 glycosidic bond, separating the molecule into the aglycone, Sagittatoside A , and a suitable L-rhamnose derivative. The synthesis of the Sagittatoside A aglycone typically begins with simpler phenolic precursors.

One established pathway involves the following key stages:

Synthesis of the Chalcone (B49325) Intermediate: A substituted acetophenone, such as 2,4,6-trihydroxyacetophenone, undergoes protection of its hydroxyl groups. This protected intermediate is then reacted with a prenylated benzaldehyde (B42025) derivative (e.g., 4-(benzyloxy)-3-prenylbenzaldehyde) under basic conditions (Claisen-Schmidt condensation) to form a protected chalcone.

Oxidative Cyclization: The chalcone is subjected to oxidative cyclization to form the flavonol core. Reagents like alkaline hydrogen peroxide (Algar-Flynn-Oyamada reaction) can be used to construct the C-ring and install the C-3 hydroxyl group simultaneously.

Glycosylation: This is a critical and often challenging step. The synthesized aglycone (Sagittatoside A), with its C-7 and C-4' hydroxyls protected, is coupled with a protected rhamnosyl donor. A common donor is an acetyl-protected L-rhamnopyranosyl trichloroacetimidate. The reaction is promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the desired β-glycosidic linkage at the C-3 position.

Final Deprotection: The final step involves the removal of all protecting groups (e.g., benzyl, acetyl groups) via catalytic hydrogenation (e.g., using Pd/C) or other standard deprotection methods to yield the target molecule, this compound.

The table below outlines the key stages in a plausible total synthesis pathway.

| Stage | Key Intermediates/Precursors | Key Reagents and Conditions | Objective |

|---|---|---|---|

| 1. Aglycone Core Construction | Protected 2,4,6-trihydroxyacetophenone; 4-(benzyloxy)-3-prenylbenzaldehyde | Base (e.g., KOH) for condensation; H₂O₂/NaOH for cyclization | Formation of the protected Sagittatoside A flavonol skeleton |

| 2. Glycosylation | Protected Sagittatoside A; Acetyl-L-rhamnopyranosyl trichloroacetimidate | Lewis Acid (e.g., TMSOTf) in an aprotic solvent (e.g., CH₂Cl₂) | Stereoselective formation of the C-3 O-rhamnosyl bond |

| 3. Global Deprotection | Fully protected this compound precursor | Catalytic hydrogenation (e.g., H₂, Pd/C) | Removal of all protecting groups to yield pure this compound |

Synthesis of Analogues

The modular nature of the total synthesis route is highly advantageous for the creation of structural analogues of this compound. By systematically modifying the building blocks used in the synthesis, researchers can generate a library of related compounds.

Modification of the Glycosyl Moiety: By substituting the L-rhamnose donor with other protected sugar donors (e.g., D-glucose, D-xylose, D-galactose), analogues with different sugars at the C-3 position can be synthesized.

Modification of the Prenyl Group: The use of alternative alkylating agents, such as geranyl bromide or farnesyl bromide, in the synthesis of the benzaldehyde precursor allows for the introduction of different isoprenoid chains at the C-8 position.

Modification of the Flavonoid Core: Starting the synthesis with different substituted acetophenones or benzaldehydes enables alterations to the substitution pattern on the A- and B-rings of the flavonoid scaffold.

These synthetic strategies provide essential tools for producing this compound and its analogues, enabling further investigation into the chemical properties and potential applications of this class of compounds without reliance on inconsistent and limited natural sources.

Structure Activity Relationship Sar and Rational Design of Yinyanghuo D Derivatives

Comprehensive Structure-Activity Relationship Analysis of Yinyanghuo D and its Analogues

The biological activity of flavonoids, including this compound, is dictated by the specific arrangement of their functional groups on the core flavone (B191248) structure. spandidos-publications.com this compound's chemical structure features a 4H-1-benzopyran-4-one backbone with key substitutions that are critical for its biological effects. ontosight.ai These include hydroxyl groups at positions 5 and 7, and a phenyl group at position 2, which is itself substituted with a hydroxyl group and a prenyl (3-methyl-2-butenyl) group. ontosight.ai

Structure-activity relationship (SAR) studies on analogous flavonoids from the Epimedium genus, such as icariin (B1674258) and its derivatives, provide significant insights. The parental flavone framework is a primary determinant of the SAR, while modifications like glycosylation can significantly modulate activity. spandidos-publications.com For instance, the number and position of hydroxyl and prenyl groups on the flavonoid skeleton are known to influence various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.ainih.gov

Key SAR findings for this compound analogues can be summarized as follows:

Hydroxyl Groups (-OH): The presence and placement of hydroxyl groups are fundamental to the antioxidant activity of flavonoids, as they can scavenge free radicals. ontosight.ai

Prenyl Group: The prenyl group at the C8 position, as seen in many related flavonoids, is often associated with enhanced bioactivity, including anti-cancer effects. researchgate.net

C7-Position Modifications: As demonstrated with icariside II derivatives, modifying the C7-hydroxyl group by introducing different alkyl amine chains can significantly impact anticancer activity. nih.gov

The table below illustrates the relationship between structural features and biological activities observed in this compound and its analogues.

| Structural Feature | Influence on Biological Activity | Research Finding |

| Flavonoid Backbone | Forms the fundamental scaffold necessary for activity. | The parental flavone framework dictates the overall structure-activity relationship. spandidos-publications.com |

| Hydroxyl Groups | Crucial for antioxidant and anti-inflammatory effects. | The specific arrangement of hydroxyl groups contributes to the compound's unique properties and potential biological activities. ontosight.ai |

| Prenyl Group | Often enhances potency and cytotoxic activity against cancer cells. | The 8-isopentenyl flavonoid structure is a characteristic chemical component of bioactive compounds from Epimedium. researchgate.net |

| Glycosidic Linkages | Modulates pharmacokinetic properties and can act as a pro-drug feature. | Icariin derivatives like icariside II demonstrate varied activities based on their glycosylation patterns. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgmedcraveonline.com These models are invaluable in drug discovery for predicting the activity of novel molecules before their synthesis, thus saving time and resources. jocpr.com A QSAR model is typically expressed as:

Activity = f (Molecular Descriptors) + error wikipedia.org

For compounds related to this compound, specifically the 8-isopentenyl flavonoids, three-dimensional QSAR (3D-QSAR) studies have been undertaken to understand their inhibitory mechanisms. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use computed steric and electrostatic fields around the aligned molecules to predict activity. wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Selection: A group of compounds with known structures and measured biological activities is compiled. mdpi.com

Molecular Descriptor Calculation: Various physicochemical properties and structural features (descriptors) are calculated for each molecule. nih.gov

Model Development: Statistical methods, such as multiple linear regression, are used to create a mathematical equation linking the descriptors to the activity. mdpi.com

Model Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external data sets. jocpr.com

The table below outlines the essential components of a QSAR study for this compound-type compounds.

| QSAR Component | Description | Example for this compound Analogues |

| Training & Test Set | A series of molecules used to build (training) and validate (test) the model. | A set of 8-isopentenyl flavonoids isolated from Epimedium with measured inhibitory activity against a specific enzyme. researchgate.net |

| Molecular Descriptors | Numerical values that encode structural information (e.g., electrostatic, steric, hydrophobic properties). | Descriptors for 3D-QSAR include steric and electrostatic fields calculated around the flavonoid structures. |

| Biological Activity | A quantitative measure of the compound's effect (e.g., IC₅₀, Kᵢ). | The half-maximal inhibitory concentration (IC₅₀) of flavonoids against an enzyme like phosphodiesterase 5 (PDE5). researchgate.net |

| Statistical Method | The algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly used. mdpi.com |

Synthesis and Biological Evaluation of Novel this compound Derivatives

The rational design of new drugs often involves the chemical synthesis of novel derivatives based on a lead compound's structure to enhance efficacy or other properties. sioc-journal.cn In the case of this compound analogues, research has focused on synthesizing new derivatives and evaluating their biological potential, particularly for anticancer applications. nih.gov

One notable study involved the synthesis of a series of novel alkyl amine-substituted derivatives of icariside II, a compound structurally similar to this compound. nih.gov The synthetic strategy involved modifying the flavonoid scaffold at specific positions, such as the 6-C and 7-OH positions, using techniques like the Mannich reaction. nih.gov Following synthesis and purification, the chemical structures of these new compounds were confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govmdpi.com

The subsequent biological evaluation involves testing these novel derivatives in vitro against various cell lines or enzymes. researchgate.netnih.gov For example, the synthesized icariside II derivatives were tested for their cytotoxic activity against human cancer cell lines. nih.gov The results of these evaluations provide crucial data for refining SAR models and guiding the design of the next generation of compounds.

The table below presents data on synthesized icariside II derivatives and their evaluated biological activity.

| Compound | Modification | Yield (%) | Antiproliferative Activity (IC₅₀ in µM) |

| 4a | 6-((dimethylamino)methyl) substitution | 70% | Data not specified in abstract nih.gov |

| 7c | 7-(4-(pyrrolidin-1-yl)butoxy) substitution | 70% | Data not specified in abstract nih.gov |

| 7h | 7-((5-morpholinopentyl)oxy) substitution | 71% | Data not specified in abstract nih.gov |

This table is based on synthetic data from a study on icariside II derivatives. IC₅₀ values, while evaluated, were not detailed in the abstract provided. nih.gov

Computational Chemistry and Molecular Docking in Derivative Design

Computational chemistry provides powerful tools for the rational design of new drug candidates. scirp.org Molecular docking is a key technique used to predict how a small molecule (ligand), such as a this compound derivative, binds to the three-dimensional structure of a biological target, typically a protein or enzyme. openaccessjournals.combohrium.com This process helps researchers to visualize and analyze interactions at the atomic level, predict binding affinity (docking score), and prioritize compounds for synthesis and testing. openaccessjournals.com

The workflow for designing novel derivatives using computational methods typically involves:

Target Identification: Identifying a specific protein or enzyme involved in a disease pathway. Network pharmacology studies on Yinyanghuo have identified potential targets like phosphodiesterase type 5A (PDE5A) and androgen receptor (AR). nih.govresearchgate.net

Virtual Screening: Docking a large library of virtual compounds (including newly designed derivatives) into the active site of the target protein. nih.gov

Hit Identification: Selecting compounds with the best docking scores and favorable interaction profiles (e.g., hydrogen bonds, hydrophobic interactions) for further investigation. nih.gov

Lead Optimization: Using the docking results to suggest chemical modifications to a promising compound to improve its binding affinity and selectivity. physchemres.org

Molecular dynamics (MD) simulations can be further employed to study the stability of the ligand-protein complex over time, providing deeper insights into the binding mechanism. nih.gov This integrated computational approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. physchemres.org

Mechanistic Investigations of Yinyanghuo D S Biological Activities: in Vitro and Preclinical Models

Anti-inflammatory Mechanisms of Yinyanghuo D

Modulation of Cytokines and Inflammatory Mediators

Preclinical studies have demonstrated that Yinyanghuo and its constituent compounds exert significant anti-inflammatory effects by modulating the production of key signaling molecules known as cytokines. In various models, treatment with Yinyanghuo has been shown to decrease the levels of pro-inflammatory cytokines while increasing anti-inflammatory ones.

Specifically, research on chronic obstructive pulmonary disease (COPD) models indicated that Yinyanghuo could significantly down-regulate pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8). nih.govresearchgate.net Concurrently, it increased the expression of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net In the context of vascular dementia models, components of Yinyanghuo were found to facilitate the secretion of anti-inflammatory cytokines IL-4 and IL-10, which in turn decreased the production of pro-inflammatory factors TNF-α and interleukin-1β (IL-1β). frontiersin.org This modulation of cytokine balance is a critical mechanism for reducing the inflammatory response in neurons. frontiersin.org

The primary active flavonoid in Yinyanghuo, icariin (B1674258), has been shown to attenuate inflammatory responses by decreasing the production of TNF-α and IL-8. researchgate.net Another flavonoid glycoside, hyperoside, found in Epimedium, was observed to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key mediators of inflammation. researchgate.net

| Component | Effect | Mediators Modulated | Model System | Reference |

|---|---|---|---|---|

| Yinyanghuo (Herba Epimedii) | Down-regulation | TNF-α, IL-8 | COPD Model | nih.govresearchgate.net |

| Yinyanghuo (Herba Epimedii) | Up-regulation | IL-10 | COPD Model | nih.govresearchgate.net |

| Yinyanghuo Components | Down-regulation | TNF-α, IL-1β | Vascular Dementia Model | frontiersin.org |

| Yinyanghuo Components | Up-regulation | IL-4, IL-10 | Vascular Dementia Model | frontiersin.org |

| Icariin | Down-regulation | TNF-α, IL-8 | CSE-exposed A549 cells | researchgate.net |

| Hyperoside | Down-regulation | iNOS, COX-2 | IL-1β-stimulated mouse chondrocytes | researchgate.net |

Elucidation of Intracellular Signaling Pathways (e.g., NF-κB, PI3K-Akt)

The anti-inflammatory effects of Yinyanghuo are underpinned by its ability to interfere with crucial intracellular signaling pathways that regulate the expression of inflammatory genes. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase/Protein Kinase B (PI3K-Akt) pathways.

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. nih.gov Research has shown that icariin, a major component of Yinyanghuo, can inhibit the phosphorylation of the NF-κB p65 protein and block the degradation of its inhibitor, IκB-α. researchgate.net This action prevents the translocation of NF-κB to the nucleus, thereby halting the transcription of pro-inflammatory genes. Similarly, another constituent, luteolin, was found to protect neurons from apoptosis mediated by reactive oxygen species (ROS) by inhibiting the NF-κB and MAPK pathways. frontiersin.org

The PI3K-Akt signaling pathway is vital for cell survival and is also implicated in inflammatory processes. frontiersin.orgfrontiersin.org Studies have revealed that the therapeutic effects of Yinyanghuo may be linked to its ability to activate the PI3K-Akt pathway. nih.govaginganddisease.org This activation can lead to an increase in the expression of anti-inflammatory and antioxidant factors. nih.govresearchgate.net Conversely, in certain inflammatory conditions like asthma, inhibiting the PI3K/Akt pathway can reduce airway inflammation. frontiersin.org Components of Yinyanghuo, such as hyperoside, have been shown to reduce inflammation in osteoarthritis models by inhibiting the PI3K/AKT/NF-κB signaling pathway. researchgate.net This suggests a context-dependent modulation of this pathway by Yinyanghuo's constituents.

Antioxidant Mechanisms of this compound

Free Radical Scavenging and Reactive Oxygen Species (ROS) Regulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in many chronic diseases. aginganddisease.orgfrontiersin.org Yinyanghuo and its components exhibit potent antioxidant properties, primarily through the scavenging of free radicals and the regulation of ROS. nih.gov

Preclinical evidence suggests that Yinyanghuo can exert antioxidant effects by modulating levels of nitric oxide (NO) and increasing the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. nih.gov The strong antioxidant properties of Yinyanghuo's components can effectively inhibit neuronal damage mediated by oxidative stress. frontiersin.org Plants naturally possess efficient enzymatic and non-enzymatic antioxidant defense systems that protect cells from oxidative damage by scavenging ROS. ijbs.commdpi.com The active compounds in Yinyanghuo are part of this natural defense. The process of free radical scavenging involves antioxidants donating an electron to neutralize the reactive species, thereby preventing cellular damage. frontiersin.orgnih.gov

Impact on Endogenous Antioxidant Systems (e.g., Nrf2)

Beyond direct scavenging, Yinyanghuo's components bolster the body's own antioxidant defenses, particularly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netfrontiersin.org The Keap1-Nrf2-ARE pathway is a central regulator of the transcription of numerous antioxidant and detoxification genes, playing a key role in maintaining cellular homeostasis. aginganddisease.orgmdpi.commdpi.com

Activation of Nrf2 leads to the expression of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). researchgate.netmdpi.com Studies have shown that luteolin, a flavonoid in Yinyanghuo, can modulate the PI3K/AKT-mediated Nrf2 signaling pathway. frontiersin.org Furthermore, another component, hyperoside, was demonstrated to enhance the Nrf2/HO-1 signaling pathway in osteoarthritis models, contributing to its anti-inflammatory and antioxidant effects. researchgate.net By activating the Nrf2 system, these compounds enhance the cell's intrinsic capacity to combat oxidative stress, representing a powerful indirect antioxidant mechanism. mdpi.comnih.gov

| Component | Mechanism | Pathway/Target | Effect | Reference |

|---|---|---|---|---|

| Yinyanghuo (Herba Epimedii) | ROS Regulation | Nitric Oxide (NO), Superoxide Dismutase (SOD) | Modulates NO levels and enhances SOD activity | nih.gov |

| Luteolin | Endogenous System Activation | PI3K/AKT/Nrf2 Pathway | Modulates the Nrf2 signaling pathway to combat oxidative stress | frontiersin.org |

| Hyperoside | Endogenous System Activation | Nrf2/HO-1 Pathway | Enhances Nrf2/HO-1 signaling | researchgate.net |

Anticancer Mechanisms of this compound

In addition to its anti-inflammatory and antioxidant activities, Yinyanghuo and its derivatives have demonstrated potential as anticancer agents in preclinical studies. nih.govfrontiersin.org The mechanisms are multifaceted, targeting various hallmarks of cancer.

Bioinformatic analyses have shown that the targets of Yinyanghuo are enriched in cancer-related signaling pathways. nih.govresearchgate.net The major bioactive compounds, including icariin, icaritin (B1674259), and icariside II, have been investigated for their anticancer properties. frontiersin.org Both in vitro and in vivo studies suggest these compounds exhibit activity against a wide range of cancer cell types, including osteosarcoma, prostate, lung, and gastric cancers. frontiersin.org

The anticancer actions are exerted through a variety of pathways: frontiersin.org

Induction of Apoptosis: Forcing cancer cells to undergo programmed cell death.

Cell Cycle Modulation: Arresting the proliferation of cancer cells at different phases of the cell cycle. frontiersin.orgplos.org

Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.

Anti-Metastasis: Preventing the spread of cancer cells to other parts of the body.

Immunomodulation: Modifying the tumor microenvironment to enhance the body's immune response against the cancer. frontiersin.orgnih.gov

Notably, these compounds have shown efficacy in targeting cancer stem cells and drug-resistant cancer cells, which are significant challenges in current cancer therapy. frontiersin.org For instance, some natural products can reverse multidrug resistance and regulate processes like autophagy and ferroptosis in cancer cells. nih.gov

Cell Cycle Progression Modulation

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. mdpi.com Compounds derived from Epimedium have demonstrated the ability to modulate the cell cycle, thereby inhibiting tumor growth. nih.gov

Derivatives of this compound, such as icariin and icariside II, have been found to induce cell cycle arrest at different phases. nih.gov For instance, icariin has been reported to arrest the cell cycle at the G0/G1 phase in HepG2 cells. mdpi.com This modulation is often achieved by down-regulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. nih.govmdpi.com Specifically, the complexes of cyclin D with CDK4 or CDK6, which promote progression through the G1 phase, and cyclin E/CDK2, which activates the transition from G1 to S phase, are targets of these compounds. mdpi.com

Table 1: Impact of this compound Derivatives on Cell Cycle Regulatory Proteins

| Compound | Cancer Cell Line | Effect on Cell Cycle | Molecular Targets |

| Icariin | HepG2 | G0/G1 arrest | Downregulation of CDK4, CDK6, Cyclin D |

| Icariside II | Various | G0/G1 and G2/M arrest | Activation of p38 and p53 |

This table is generated based on available data for illustrative purposes and may not be exhaustive.

Apoptosis and Programmed Cell Death Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. asiaandro.com A significant aspect of the anti-cancer activity of this compound and its related compounds is their ability to induce apoptosis in tumor cells. nih.govontosight.ai

The apoptotic effects of icariin and its derivatives are often associated with the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.org This involves an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria. frontiersin.org Once in the cytosol, cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death. frontiersin.orgmdpi.com Furthermore, treatment with icariside II has been shown to induce both mitochondrial and lysosomal membrane permeabilization, leading to caspase activation and apoptosis in human hepatoblastoma cells. nih.gov

In some contexts, these compounds can also potentiate the apoptotic effects of conventional chemotherapy drugs. frontiersin.org

Anti-Angiogenesis Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis as it supplies tumors with necessary nutrients and oxygen. nih.govresearchgate.net The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov

Preclinical studies have shown that compounds from Epimedium, including derivatives of this compound, possess anti-angiogenic properties. nih.govbio-integration.org The primary mechanism appears to be the downregulation of vascular endothelial growth factor (VEGF), a critical regulator of angiogenesis. nih.gov This reduction in VEGF is thought to be a consequence of the decreased transcriptional activity of hypoxia-inducible factor 1-alpha (HIF-1α), which is a primary regulator of VEGF expression. nih.gov

In vitro and in vivo studies have demonstrated a decrease in VEGF levels following treatment with icaritin and icariside II. nih.gov This inhibition of angiogenesis can consequently hinder tumor invasion and metastasis. nih.gov

Anti-Metastasis Research

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is the leading cause of cancer-related mortality. qnl.qa The ability to inhibit metastasis is a critical attribute for any potential anti-cancer agent.

Research suggests that compounds related to this compound can interfere with the metastatic process. nih.gov This is partly linked to their anti-angiogenic effects, as a reduced blood supply can limit the ability of cancer cells to spread. nih.gov Furthermore, some studies indicate that these compounds can modulate signaling pathways involved in cell migration and invasion. For example, the PI3K/AKT pathway, which is implicated in cell survival and metastasis, can be affected by these compounds. gcs.gov.mo

Investigations into Immune System Modulation in Oncological Contexts

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. frontiersin.org Harnessing the immune system to fight cancer, known as immunotherapy, has become a cornerstone of modern oncology. nih.gov

Some studies suggest that compounds from Epimedium may modulate the immune system in the context of cancer. nih.govsci-hub.se This can involve enhancing the body's anti-tumor immune response. frontiersin.org For instance, some Chinese herbal formulas containing Epimedium have been shown to increase the activity of T lymphocytes and natural killer cells, which are crucial for killing tumor cells. wjgnet.com By modulating the tumor microenvironment, these compounds may help to overcome the immunosuppressive nature of some cancers and improve the efficacy of immunotherapy. aging-us.com

Studies on Cancer Stem Cells and Drug Resistance Reversal in Preclinical Models

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities, believed to be responsible for tumor initiation, relapse, and metastasis. wikipedia.org A significant challenge in cancer treatment is the development of drug resistance, where cancer cells no longer respond to chemotherapy. nih.gov

Compounds derived from Epimedium, such as icariin and its derivatives, have shown potential in targeting CSCs and reversing drug resistance. nih.gov They have been found to be effective against various cancer stem-like cells. oatext.com For example, some herbal formulas have been shown to reduce the proliferation of renal cancer CSCs and promote their apoptosis. oatext.com

Furthermore, icaritin has demonstrated the ability to reverse multidrug resistance in human hepatoma cells by downregulating the expression of MDR1 and P-glycoprotein, which are proteins that pump chemotherapy drugs out of cancer cells. researchgate.net

Neuroprotective Mechanisms of this compound in Preclinical Contexts

Beyond its anti-cancer properties, this compound and its related compounds, particularly icariin, have been investigated for their neuroprotective effects. amegroups.orgamegroups.cn These compounds have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and in protecting against neuronal damage. amegroups.orgnih.gov

The neuroprotective mechanisms are multifaceted and include:

Anti-inflammatory and Antioxidant Activity: Icariin has demonstrated anti-inflammatory and antioxidant properties, which are crucial in combating the neuroinflammation and oxidative stress associated with neurodegenerative disorders. amegroups.org

Reduction of Aβ Deposition: In models of Alzheimer's disease, icariin has been shown to reduce the deposition of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease. amegroups.org

Regulation of Autophagy: Icariin can modulate autophagy, a cellular process responsible for clearing damaged components, which is often impaired in neurodegenerative conditions. amegroups.org

Anti-apoptotic Effects: Similar to its action in cancer cells, icariin can inhibit apoptosis in neurons by modulating the levels of pro- and anti-apoptotic proteins like Bax and Bcl-2. amegroups.orgamegroups.cn

Modulation of Signaling Pathways: The neuroprotective effects of these compounds are often mediated through various signaling pathways, including the PI3K/AKT pathway, which is involved in cell survival and neurogenesis. frontiersin.org

Table 2: Investigated Neuroprotective Mechanisms of this compound Derivatives

| Mechanism | Model System | Key Findings |

| Anti-apoptosis | Rodent models | Increased Bcl-2, decreased Bax |

| Aβ Deposition Reduction | Alzheimer's disease models | Decreased Aβ plaque formation |

| Anti-inflammation | Various preclinical models | Reduced inflammatory markers |

| Antioxidant Activity | Various preclinical models | Reduced oxidative stress |

| Autophagy Regulation | Rodent models | Modulation of autophagy-related proteins |

This table summarizes key findings from preclinical studies and is for informational purposes.

Other Biological Mechanisms of this compound in In Vitro and Animal Studies

The therapeutic potential of flavonoids derived from the genus Epimedium (Yinyanghuo) has prompted detailed investigations into their mechanisms of action at the molecular level. While many studies focus on the primary compounds like icariin, research has also extended to its various derivatives and metabolites. The compound known as this compound, identified as 5,7-Dihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-4H-1-benzopyran-4-one, is one such prenylflavonoid under investigation genome.jp. This section explores its purported biological activities through enzyme inhibition, receptor modulation, and network-based analyses in non-clinical models.

The ability of flavonoids to interact with and inhibit enzyme activity is a key area of pharmacological research. Studies have examined the effects of Yinyanghuo-derived compounds on several clinically relevant enzymes.

Phosphodiesterase Type 5A (PDE5A) PDE5A is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, and its inhibition is a validated strategy for conditions like erectile dysfunction frontiersin.org. While direct inhibitory data for this compound is not extensively documented, studies on structurally similar 8-isopentenyl flavonoids from the same plant source, Epimedium, provide significant insights. Research has demonstrated that these flavonoids are effective PDE5A inhibitors. For instance, in vitro assays showed that icariin, a major flavonoid in Epimedium, inhibited PDE5A1 with a half-maximal inhibitory concentration (IC50) value of 5.9 µM nih.gov. A comparative study of six major 8-isopentenyl flavonoids isolated from processed Epimedium folium identified significant PDE5A inhibitory activities for several compounds, including icariin, 2-Oʹʹ-rhamnosylicaridide II, and baohuoside I researchgate.net. These findings suggest that the shared flavonoid backbone with a prenyl group, a characteristic feature of this compound, is crucial for this inhibitory action researchgate.net. Extracts from Epimedium brevicornu have also shown dose-dependent inhibition of PDE5A1 activity in vitro nih.gov.

Protein Tyrosine Phosphatase 1B (PTP1B) PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity sioc-journal.cnmdpi.com. The inhibitory potential of flavonoids against PTP1B has been well-established sioc-journal.cn. Studies investigating metabolites of icariin from Epimedium koreanum revealed potent PTP1B inhibition semanticscholar.org. Specifically, the deglycosylated metabolites icaritin and icariside II were identified as the most active inhibitors, with IC50 values of 11.59 µM and 9.94 µM, respectively semanticscholar.orgresearchgate.net. Enzyme kinetics analyses further characterized this interaction, showing a noncompetitive type of inhibition against PTP1B semanticscholar.orgresearchgate.net. Given that this compound shares the core icaritin structure, these results strongly suggest its potential as a PTP1B inhibitor.

UDP-Glucuronosyltransferases (UGTs) UGTs are a family of Phase II metabolizing enzymes that play a critical role in the conjugation and subsequent elimination of various xenobiotics and endogenous compounds evotec.comsolvobiotech.com. Inhibition of UGT enzymes can lead to significant drug-drug interactions criver.comevotec.com. While regulatory guidelines often recommend evaluating the UGT inhibition potential of new chemical entities, specific in vitro studies detailing the inhibitory effects of this compound on the activity of major UGT isoforms (e.g., UGT1A1, UGT1A4, UGT2B7) were not identified in the reviewed scientific literature nih.gov.

| Compound | Enzyme Target | Reported IC50 (μM) | Source |

|---|---|---|---|

| Icariin | PDE5A1 | 5.9 | nih.gov |

| Icariin | PDE5A | 8.275 | researchgate.net |

| 2-Oʹʹ-rhamnosylicaridide II | PDE5A | 3.233 | researchgate.net |

| Baohuoside I | PDE5A | 5.473 | researchgate.net |

| Icaritin | PTP1B | 11.59 | semanticscholar.orgresearchgate.net |

| Icariside II | PTP1B | 9.94 | semanticscholar.orgresearchgate.net |

| This compound | PDE5A, PTP1B, UGT | Data Not Available | N/A |

This compound's biological effects may also stem from its interaction with nuclear hormone receptors and other key signaling receptors.

Androgen Receptor (AR) The androgen receptor is a ligand-activated transcription factor that is crucial for male reproductive development and has been implicated in prostate cancer google.comrcsb.org. Network pharmacology analyses of Epimedium have consistently identified AR as a potential target sci-hub.seresearchgate.net. Further computational work on herb pairs used in traditional medicine also predicted interactions between Yinyanghuo-derived compounds and AR frontiersin.org. These studies suggest that flavonoids from Epimedium may modulate AR signaling pathways, although direct experimental evidence of this compound binding to AR and its functional consequence (agonist or antagonist activity) is yet to be fully elucidated from the reviewed literature.

Estrogen Receptors (ESR1 and ESR2) Estrogen receptors alpha (ESR1) and beta (ESR2) are critical mediators of estrogen signaling and are involved in a wide range of physiological and pathological processes semanticscholar.orgviamedica.pl. Phytoestrogens, including many flavonoids, are known to interact with these receptors, often with differing affinities semanticscholar.org. Molecular docking and network analyses have predicted that compounds within Yinyanghuo have the potential to bind to both ESR1 and ESR2 frontiersin.orgugm.ac.id. For example, a study investigating the Wenshenyang recipe found that the compound anhydroicaritin, a metabolite of Epimedium flavonoids, showed a strong binding affinity for ESR2 in docking simulations frontiersin.org. The same study predicted that a related compound, Yinyanghuo A, acts on ESR1, while Yinyanghuo B acts on ESR2 frontiersin.org. These findings highlight a potential mechanism for this compound in modulating estrogenic pathways, though specific binding affinities and functional modulation data are needed for confirmation.

Kinase Insert Domain Receptor (KDR) KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is the primary receptor for VEGF and a key mediator of angiogenesis, the formation of new blood vessels caymanchem.complos.org. The modulation of KDR activity is a significant area of research, particularly in oncology and ischemic diseases nih.govnih.gov. A review of the scientific literature did not yield specific studies investigating the direct binding or modulation of KDR by this compound or its closely related prenylflavonoids.

Network pharmacology provides a systems-level approach to understanding the complex interactions between drug compounds and multiple protein targets within a biological system mdpi.comresearchgate.net. This methodology has been applied to Yinyanghuo to elucidate its multi-target, multi-pathway mechanisms of action sci-hub.senih.gov.

These analyses involve identifying the potential protein targets of the various active compounds present in the herb, including flavonoids like this compound, and then constructing a PPI network to visualize the complex interplay between these targets researchgate.net. A network pharmacology study on Yinyanghuo for the treatment of erectile dysfunction identified 4 primary targets, including PDE5A and AR. The subsequent PPI network constructed from these targets included 41 protein nodes and 127 interactions, indicating a complex biological network sci-hub.seresearchgate.net. Another analysis of an herbal pair containing Yinyanghuo identified nine hub targets, including JUN, CASP3, PPARG, and GSK3B, and implicated pathways such as the IL-17 and TNF signaling pathways nih.gov. While these studies provide a holistic view of the herb's mechanism, they are based on the predicted interactions of a wide array of constituents. The specific contribution of this compound to these networks is part of a collective effect rather than an individually delineated action.

| Network Pharmacology Study Focus | Predicted Key Protein Targets/Hubs for Yinyanghuo | Predicted Key Signaling Pathways | Source |

|---|---|---|---|

| Erectile Dysfunction | AR, PDE5A, NR3C2, BMP2 | Calcium signaling pathway, cGMP-PKG signaling pathway | sci-hub.seresearchgate.net |

| Rheumatoid Arthritis (in herb pair) | JUN, CASP3, PPARG, PTGS2, GSK3B, CASP8, HMOX1, ICAM1, HK2 | IL-17 signaling pathway, TNF signaling pathway, p53 signaling pathway | nih.gov |

| Infertility (in recipe) | ESR1, ESR2, AR, PTGS2 | Hormone regulation, Inflammatory responses | frontiersin.org |

Advanced Research Methodologies and Analytical Tools for Yinyanghuo D Studies

Omics-Based Approaches in Yinyanghuo D Research

Omics technologies provide a holistic view of the molecular dynamics within biological systems, making them invaluable for elucidating the mechanisms of action of phytochemicals.

The integration of transcriptomics, metabolomics, and proteomics offers a powerful, multi-faceted approach to understanding the biological effects of this compound. While studies focusing exclusively on this compound are emerging, the methodology has been applied to its source, the genus Epimedium, providing a framework for future research. Transcriptomics analyzes the complete set of RNA transcripts, revealing how this compound might alter gene expression. Proteomics identifies the entire complement of proteins, showing the functional output of the genome. Metabolomics profiles the complete set of small-molecule metabolites, offering a snapshot of cellular activity.

By integrating these datasets, researchers can construct a comprehensive picture of a compound's impact. For instance, an observed change in the transcription of a specific gene (transcriptomics) can be correlated with altered levels of the corresponding protein (proteomics) and subsequent changes in metabolic pathways (metabolomics). This integrated approach is crucial for moving beyond single-target interactions to understanding the network-level effects of compounds like this compound. researchgate.netnih.govfrontiersin.orgnih.gov Studies on related plants demonstrate that this strategy can reveal how natural compounds regulate metabolic pathways and gene expression, providing insights into their therapeutic potential. mdpi.comfrontiersin.org

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify "hits"—molecules that modulate a specific biological pathway or target. wikipedia.orgbmglabtech.com This process utilizes automation, robotics, and sensitive detection methods to conduct a massive number of pharmacological tests in a short period. wikipedia.org For natural products research, HTS is instrumental in screening complex extracts or isolated compounds like this compound for specific biological activities.

For example, HTS methods have been employed to evaluate the components of traditional Chinese medicine formulations that include this compound. These screens have successfully identified potential activities such as anti-Aβ neurotoxicity, protection against H2O2-induced damage, and inhibition of β-secretase activity, which are relevant to neurodegenerative diseases. prezi.com The development of robust and miniaturized assays is critical for HTS, allowing for the efficient use of valuable compounds and reagents to identify promising leads for further development. nih.govresearchgate.net

Network Pharmacology and Systems Biology Approaches for this compound

Network pharmacology is a novel approach that aligns with the multi-component, multi-target nature of traditional medicines. It integrates data from pharmacology, bioinformatics, and systems biology to construct and analyze complex interaction networks within a biological system. nih.govscispace.com This methodology is particularly well-suited for studying compounds like this compound, which is often used as part of a larger herbal formula.

The typical workflow involves identifying the active compounds in an herb, predicting their potential protein targets, and then constructing "compound-target-disease" networks. researchgate.net These networks help to visualize and analyze the complex relationships between chemical components and their biological effects, elucidating the synergistic mechanisms of action. nih.gov Studies on Yinyanghuo (the herb) have used network pharmacology to identify key targets and signaling pathways related to its therapeutic effects. nih.govresearchgate.net For instance, a network analysis of a decoction containing this compound identified it as an active constituent and predicted its potential targets in the context of Alzheimer's disease. scispace.com

Table 1: Potential Targets of Yinyanghuo (Herba Epimedii) Constituents Identified via Network Pharmacology

| Target | Gene Symbol | Potential Indication | Reference |

|---|---|---|---|

| Androgen Receptor | AR | Erectile Dysfunction | nih.govresearchgate.net |

| Mineralocorticoid Receptor | NR3C2 | Erectile Dysfunction | nih.govresearchgate.net |

| Phosphodiesterase 5A | PDE5A | Erectile Dysfunction | nih.govresearchgate.net |

| Bone Morphogenetic Protein 2 | BMP2 | Erectile Dysfunction | nih.govresearchgate.net |

| Tumor Necrosis Factor | TNF | Osteoarthritis, Osteoporosis | nih.gov |

| Prostaglandin-Endoperoxide Synthase 2 | PTGS2 | Osteoarthritis | nih.gov |

This table represents potential targets identified for the herb Yinyanghuo through network pharmacology studies, which include this compound as a constituent.

Computer-Aided Drug Design (CADD) in this compound Analog Development

Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and predict the interaction between a drug molecule and a biological target, typically a protein or enzyme. A key technique within CADD is molecular docking, which predicts the preferred orientation of a molecule when bound to a target, as well as the binding affinity. scispace.com This in silico approach accelerates the drug discovery process by screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.

Molecular docking studies have been applied to investigate the constituents of Epimedium, including flavonoids structurally related to this compound. These studies have explored their binding affinity to targets like phosphodiesterase-5A (PDE5A), a key enzyme in erectile dysfunction. researchgate.net In some analyses, this compound itself has been included in docking simulations to assess its potential interaction with various viral and metabolic disease targets. nih.gov The results, often presented as a docking score, indicate the strength of the binding interaction, with more negative scores suggesting a stronger affinity. nih.govresearchgate.net This information is valuable for identifying lead compounds and guiding the rational design of more potent and selective analogs.

Table 2: Example of Molecular Docking Scores for this compound Against Various Targets

| Target Protein | Disease Context | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Hemagglutinin-Neuraminidase | Newcastle Disease Virus | -6.48 | nih.gov |

| F-protein | Newcastle Disease Virus | -5.71 | nih.gov |

| M-protein | Newcastle Disease Virus | -6.00 | nih.gov |

This table is for illustrative purposes, showing results from a study where this compound was docked against viral proteins.

Advanced Spectroscopic and Chromatographic Analytical Methodologies for Complex Matrices

The accurate identification and quantification of this compound, especially from complex herbal matrices, rely on advanced analytical techniques. A combination of chromatography for separation and spectroscopy for detection and structural elucidation is standard practice.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful chromatographic techniques used to separate the numerous components within an herbal extract. researchgate.net These methods offer high resolution and sensitivity. For structural confirmation and identification, chromatography systems are often coupled with mass spectrometry (MS), such as in UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). genome.jp This hyphenated technique allows for the precise determination of the molecular weight and fragmentation patterns of compounds like this compound, enabling their unambiguous identification even in trace amounts. The initial isolation and structural determination of this compound relied on spectral analysis, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which remain the gold standard for elucidating the structure of novel natural products. researchgate.netresearchgate.net

Future Perspectives and Research Challenges for Yinyanghuo D Investigation

Overcoming Methodological Hurdles in Yinyanghuo D Isolation and Structural Confirmation

The journey from a natural source to a well-characterized compound is fraught with challenges, particularly for molecules with complex structures like this compound. Future research must address several methodological hurdles to ensure a pure and structurally confirmed supply of this compound for in-depth studies.

One of the primary challenges in the study of natural products is their isolation and purification from complex mixtures. Prenylated flavonoids, such as this compound, are often present in low concentrations within the plant, making their extraction a difficult task. nih.gov The process is further complicated by the presence of structurally similar compounds, which can co-elute during chromatographic separation, leading to impure samples. nih.gov Advanced separation techniques, such as counter-current chromatography and preparative high-performance liquid chromatography (HPLC), will be instrumental in obtaining this compound in high purity. acs.org

Once isolated, the structural confirmation of this compound presents another set of challenges. The complex stereochemistry of flavonoids requires a suite of sophisticated analytical techniques for unambiguous elucidation. researchgate.net While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools, the interpretation of their data for complex molecules can be intricate. researchgate.netmdpi.com Future research will likely rely on a combination of one-dimensional and two-dimensional NMR techniques, alongside high-resolution mass spectrometry, to piece together the precise atomic connectivity and stereochemistry of this compound. nih.gov Computational methods, such as density functional theory (DFT) calculations, can also aid in confirming the most stable conformation of the molecule. iphy.ac.cn

To illustrate the complexity of this process, a hypothetical workflow for future isolation and structural confirmation studies of this compound is presented in Table 1.

Table 1: Proposed Methodological Workflow for this compound Investigation

| Stage | Technique | Purpose | Anticipated Challenge |

|---|---|---|---|

| Extraction & Isolation | Supercritical Fluid Extraction (SFE) | Efficient and clean extraction from plant material. | Optimization of pressure and temperature for selectivity. |

| Preparative HPLC | High-resolution separation from isomers. | Co-elution of structurally similar flavonoids. | |

| Structural Elucidation | High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula. | Fragmentation pattern analysis for a complex molecule. |

| 2D-NMR (COSY, HSQC, HMBC) | Establishing atomic connectivity. | Overlapping signals due to structural complexity. |

Advancing Understanding of Multi-Target and Multi-Pathway Mechanisms of this compound

Traditional Chinese medicines, from which this compound is derived, are known for their multi-component and multi-target characteristics. researchgate.net It is highly probable that this compound exerts its biological effects not by acting on a single target, but by modulating multiple proteins and pathways within a complex network. nih.govtcmsp-e.com A significant future research direction will be to unravel these intricate mechanisms.

Network pharmacology is a powerful tool for predicting the potential targets of a bioactive compound and for visualizing the complex interactions between the compound, its targets, and associated diseases. nih.govmdpi.com By integrating data from genomics, proteomics, and bioinformatics, network pharmacology can generate hypotheses about the mechanism of action of this compound. frontiersin.orgnih.gov Such studies on the broader Epimedium genus have revealed that its constituent compounds interact with a wide range of targets involved in signaling pathways related to inflammation, cell proliferation, and apoptosis. nih.govfrontiersin.org Future investigations should apply this approach specifically to this compound to predict its unique target profile.

Experimental validation of these predicted targets is a crucial subsequent step. High-throughput screening assays, molecular docking studies, and surface plasmon resonance are techniques that can confirm the binding of this compound to its putative protein targets. nih.gov Furthermore, cell-based assays and animal models will be necessary to elucidate how these molecular interactions translate into physiological effects.

Table 2 presents a hypothetical set of predicted targets and pathways for this compound that could be investigated in future research, based on the known pharmacology of related flavonoids.

Table 2: Illustrative Predicted Targets and Pathways for this compound

| Target Class | Potential Protein Target | Associated Pathway | Potential Therapeutic Area |

|---|---|---|---|

| Kinases | PI3K, Akt, MAPK | PI3K-Akt Signaling Pathway | Cancer, Inflammation |

| Enzymes | COX-2, iNOS | Inflammatory Pathways | Inflammation, Pain |

| Receptors | Estrogen Receptor | Hormone Signaling | Osteoporosis, Menopausal Symptoms |

| Transcription Factors | NF-κB | Inflammatory and Immune Response | Autoimmune Diseases |

Opportunities in Synthetic Biology and Sustainable Bioproduction of this compound

The reliance on natural sources for the procurement of this compound is hampered by low yields and potential environmental concerns. nih.gov Synthetic biology offers a promising alternative for the sustainable and scalable production of this valuable compound. nih.govucdavis.edu By engineering metabolic pathways in microbial hosts, it is possible to produce complex natural products in a controlled and efficient manner. mdpi.comfrontiersin.orgproquest.com

The biosynthesis of flavonoids involves a series of enzymatic steps starting from common metabolic precursors. asm.org Metabolic engineering strategies can be employed to optimize these pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae for the production of specific flavonoids. researchgate.netscribd.com This involves introducing the necessary plant-derived genes into the microbial host and optimizing the expression levels of these enzymes to maximize product yield.

Future research in this area should focus on identifying the specific biosynthetic genes responsible for the production of this compound in Epimedium species. Once these genes are identified, they can be assembled into a synthetic pathway and introduced into a suitable microbial chassis. Further optimization of the host's metabolism to increase the supply of precursor molecules will be critical for achieving high titers of this compound. sciepublish.com This approach not only ensures a sustainable supply of the compound but also opens up possibilities for producing novel derivatives of this compound with potentially enhanced properties. nih.gov

Interdisciplinary Approaches and Research Collaboration in this compound Studies

The multifaceted challenges associated with the study of this compound necessitate a highly interdisciplinary research approach. mdpi.comresearchgate.net The successful investigation of this compound, from its isolation to its potential clinical application, will require the collaborative efforts of experts from diverse fields.

Botanists and natural product chemists will be essential for the initial stages of sourcing, isolating, and structurally characterizing this compound. Pharmacologists and molecular biologists will then be needed to elucidate its mechanisms of action and to validate its therapeutic targets. Furthermore, synthetic biologists and metabolic engineers will play a crucial role in developing sustainable production methods.

Collaboration between academic research institutions, pharmaceutical companies, and regulatory bodies will be vital to translate basic research findings into tangible therapeutic outcomes. Such collaborations can facilitate the sharing of resources, expertise, and data, thereby accelerating the pace of discovery and development. researchgate.net International collaborations could also provide access to a wider range of technologies and perspectives, enriching the research landscape for this compound.

Q & A

Q. How to address batch-to-batch variability in this compound sourcing for preclinical studies?

- Quality control : Implement pharmacopeial standards (e.g., USP) for raw materials. Use HPLC fingerprints to batch-match extracts. Include a reference standard in each assay plate to normalize inter-experiment variability .

- Meta-analysis : Pool data from multiple batches using mixed-effects models to quantify variability’s impact on outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.